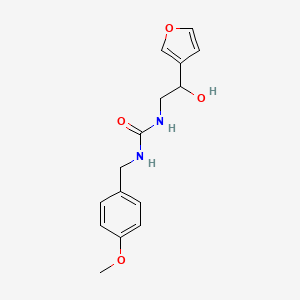

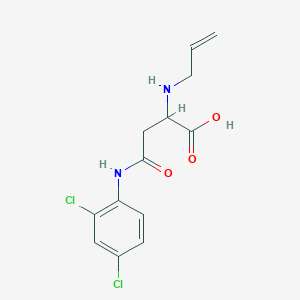

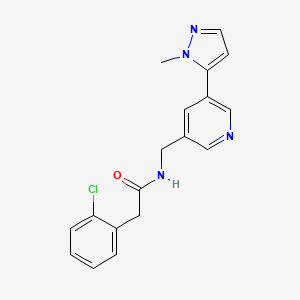

![molecular formula C16H16N2O6 B2857535 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid CAS No. 1209927-68-3](/img/structure/B2857535.png)

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid” is a complex organic compound. It contains an isonicotinic acid moiety, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The compound also includes a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at the 3 and 4 positions . The exact role and applications of this compound are not clearly defined in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown innovative synthetic pathways and chemical properties of compounds related to 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid. For instance, a novel synthesis route for 4-Aminonicotinic acid, a related compound, was developed, highlighting the potential for producing therapeutic drugs for cardiovascular and cerebrovascular diseases through a four-step synthesis starting from isoquinoline, demonstrating a significant overall yield and high purity of the target product (He Jun-hua, 2010). This research indicates the critical role of synthetic chemistry in developing intermediates for pharmaceutical applications.

Applications in Material Science

Several studies have focused on the use of isonicotinic acid and its derivatives in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. For example, isonicotinic acid has been used to fabricate coordination complexes with excellent fluorescence properties, highlighting its potential in developing new materials with specific optical characteristics (Qinqin Yuan & Bing Liu, 2005). Another study presented the synthesis of highly connected isonicotinic acid-based MOFs, showing antiferromagnetic behavior and soft-magnetic properties, suggesting applications in magnetic materials and sensors (Lei Zhou et al., 2020).

Biomedical Research

In the realm of biomedical research, derivatives of isonicotinic acid have been explored for their antibacterial and antifungal activities. A study on (trifluoromethoxy)phenylboronic acids, which share a conceptual framework with the target compound due to their structural and functional group manipulation, demonstrated significant antibacterial potency against Escherichia coli and Bacillus cereus, pointing towards the potential of such compounds in antimicrobial therapy (Agnieszka Adamczyk-Woźniak et al., 2021).

Moreover, the applications of isonicotinic acid derivatives in the development of novel antimicrobial agents were further evidenced by the synthesis of new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from isonicotinic acid, showcasing interesting antibacterial and antifungal activities (Łukasz Popiołek et al., 2019).

Environmental and Analytical Applications

Isonicotinic acid and its derivatives have also been investigated for environmental and analytical applications. A study on the selective recognition of molybdenum(VI) from water using an isonicotinic acid-based ion-imprinted particle demonstrated remarkable selectivity and binding capacity, suggesting its potential use in the removal and concentration of Mo(VI) from environmental samples (Yueming Ren et al., 2013).

Safety and Hazards

As with any chemical compound, handling “3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid” would require appropriate safety precautions. The compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It should be used only in a well-ventilated area and with appropriate personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. The acetyl group of the compound may undergo a reaction similar to acetylation , where it binds to the enzyme and modifies its activity. This interaction can lead to changes in the enzyme’s function, potentially altering the metabolic pathways it is involved in.

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its interactions with enzymes and other molecules in the body .

properties

IUPAC Name |

3-[[2-(3,4-dimethoxyphenoxy)acetyl]amino]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-4-3-10(7-14(13)23-2)24-9-15(19)18-12-8-17-6-5-11(12)16(20)21/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBDYODBBSIHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CN=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

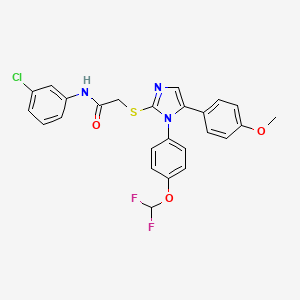

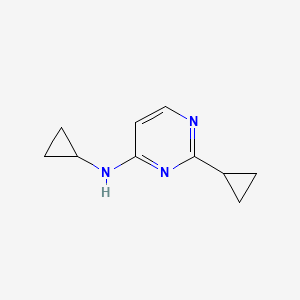

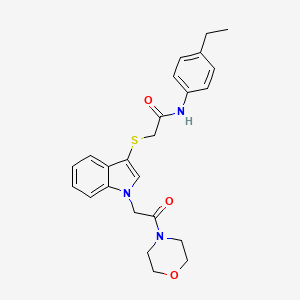

![2-(1-Benzothiophen-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)

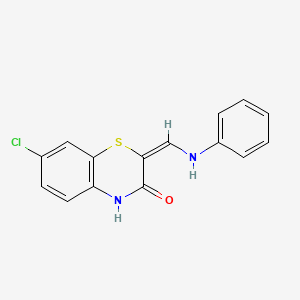

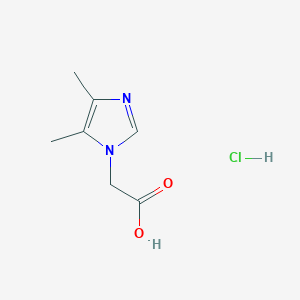

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B2857461.png)

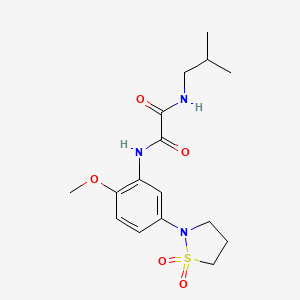

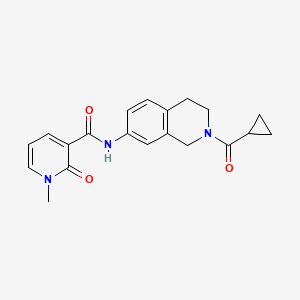

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)